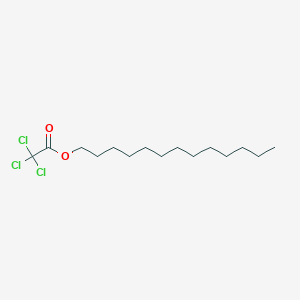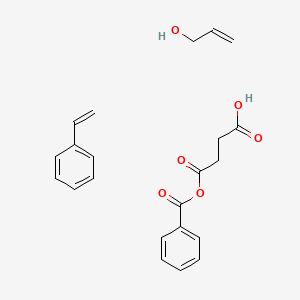![molecular formula C10H18NO+ B13773636 3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact. The use of catalysts and advanced purification techniques are common to achieve high purity levels .
化学反应分析
Types of Reactions
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under mild conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to negatively charged sites on proteins, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
- 3,9,9-Trimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide
Uniqueness
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane stands out due to its specific structural features, including the quaternary ammonium group and the bicyclic framework. These characteristics confer unique reactivity and stability, making it a valuable compound for various applications .
属性
分子式 |
C10H18NO+ |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
(1R,5S)-3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1/t8-,9+ |
InChI 键 |
IWPBJJZMIYNCCR-DTORHVGOSA-N |
手性 SMILES |
C[N+]1(C[C@H]2CCC[C@@H](C1)C2=O)C |
规范 SMILES |
C[N+]1(CC2CCCC(C1)C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


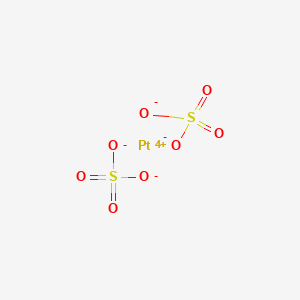
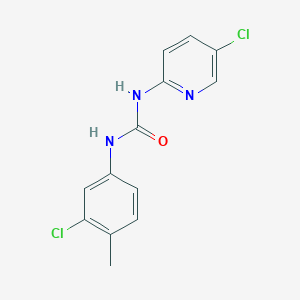
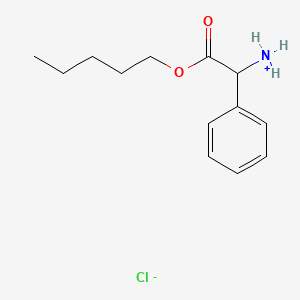
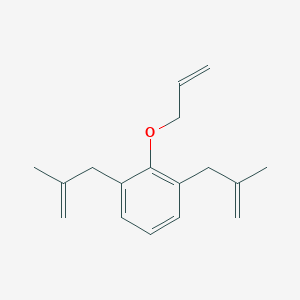
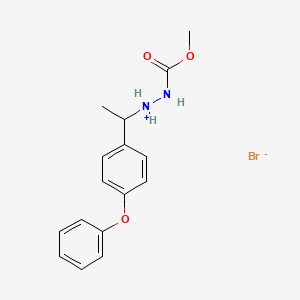
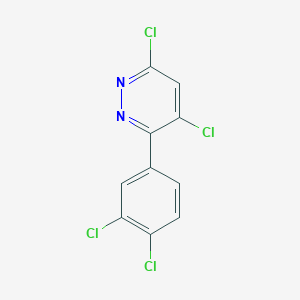
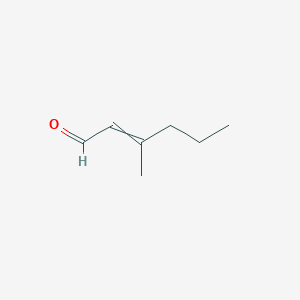
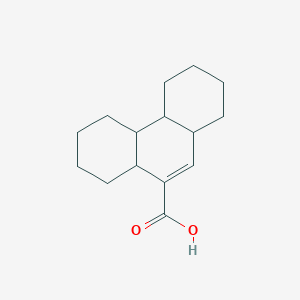
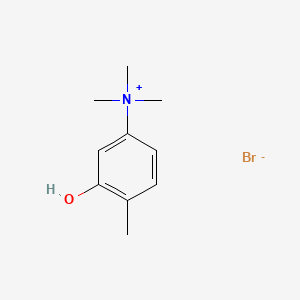
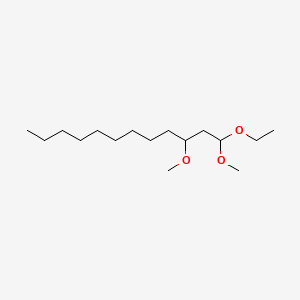
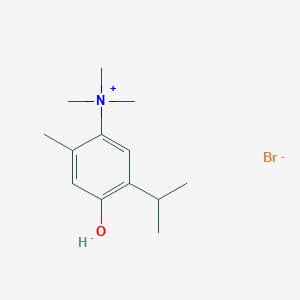
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
